REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[C:5]([NH2:11])=[N:6][CH:7]=[N:8][C:9]=1[Cl:10])[CH3:2].[O:12]1CCOC[CH2:13]1>>[CH2:1]([N:3]1[C:4]2[C:5](=[N:6][CH:7]=[N:8][C:9]=2[Cl:10])[NH:11][C:13]1=[O:12])[CH3:2]
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
C(C)NC=1C(=NC=NC1Cl)N
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Name
|
1,1-carbonyldiimidazole
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Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
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Type
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TEMPERATURE
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Details
|
refluxed under nitrogen for 22 h
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Duration
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22 h
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Type
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TEMPERATURE
|
Details
|
The solution was cooled
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Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (15 mL), 1M hydrochloric acid (10 mL) and brine (5 mL)
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Type
|
CUSTOM
|
Details
|
The organic layer was dried
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(NC2=NC=NC(=C12)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.735 mmol | |
AMOUNT: MASS | 0.146 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |